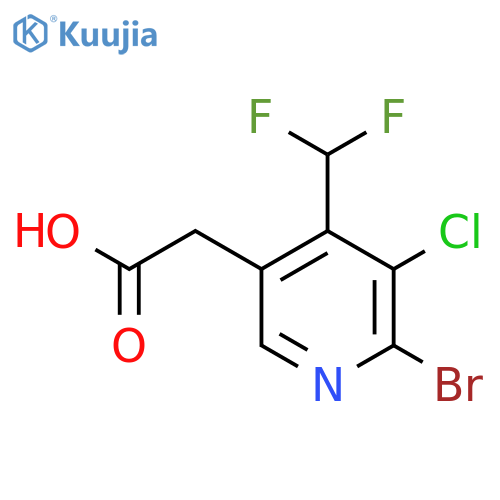

Cas no 1805434-15-4 (2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid)

2-ブロモ-3-クロロ-4-(ジフルオロメチル)ピリジン-5-酢酸は、高度に官能基化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。特徴的な構造として、ピリジン環の5位に酢酸基、4位にジフルオロメチル基を有し、さらに2位と3位にそれぞれ臭素と塩素が導入されています。この多置換構造により、分子の電子特性や立体効果を精密に制御可能です。特にフッ素原子の導入により代謝安定性が向上し、生体利用度の改善が期待されます。反応性の高い臭素と塩素は、さらに誘導体化する際の有用な反応点として機能します。有機合成化学や創薬研究における多様な中間体としての利用価値が高い化合物です。

1805434-15-4 structure

商品名:2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid

CAS番号:1805434-15-4

MF:C8H5BrClF2NO2

メガワット:300.484607458115

CID:4810216

2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid

-

- インチ: 1S/C8H5BrClF2NO2/c9-7-6(10)5(8(11)12)3(2-13-7)1-4(14)15/h2,8H,1H2,(H,14,15)

- InChIKey: UDYPMNTXXKULEJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(C(F)F)=C(C=N1)CC(=O)O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.2

2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029063019-1g |

2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid |

1805434-15-4 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1805434-15-4 (2-Bromo-3-chloro-4-(difluoromethyl)pyridine-5-acetic acid) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量